Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
CAS No.: 96795-89-0
Cat. No.: VC0004460
Molecular Formula: C19H21NS
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 96795-89-0 |
---|---|
Molecular Formula | C19H21NS |
Molecular Weight | 295.4 g/mol |
IUPAC Name | (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
Standard InChI | InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1 |
Standard InChI Key | YVKDUIAAPBKHMJ-RBUKOAKNSA-N |
Isomeric SMILES | CSC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24 |
SMILES | CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
Canonical SMILES | CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
Structural and Chemical Characteristics
Molecular Architecture
The compound features a fused pyrroloisoquinoline core, a bicyclic system combining pyrrole and isoquinoline moieties. The 6-position of the hexahydro framework is substituted with a 4-(methylthio)phenyl group, introducing a sulfur-containing aromatic side chain. The stereochemistry is explicitly defined as (6R,10bS), which dictates its three-dimensional conformation and interaction with biological targets .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₉H₂₁NS |
Molecular Weight | 295.4 g/mol |
CAS Registry Number | 103729-13-1 |
IUPAC Name | (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
Stereochemical Descriptor | (6R,10bS) |
The presence of the methylthio (-SMe) group enhances lipophilicity, potentially improving blood-brain barrier permeability, a trait critical for central nervous system (CNS)-targeted agents .
Stereochemical Significance
The (6R,10bS) configuration is achieved through asymmetric synthesis, often employing chiral auxiliaries or catalysts. Stereochemistry profoundly influences binding affinity; for instance, the (6S,10bR) enantiomer of related pyrroloisoquinolines exhibits distinct serotonin transporter (SERT) binding profiles compared to the (6R,10bS) form . Computational models suggest that the methylthiophenyl group adopts a pseudoaxial orientation in the (6R,10bS) isomer, optimizing hydrophobic interactions with target proteins.
Synthesis and Analytical Data
Analytical Characterization
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (295.4 g/mol) with <2 ppm error.
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Chiral HPLC: Validates enantiomeric excess (>99% for (6R,10bS) form) .
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X-ray Crystallography: Resolves the bicyclic framework and confirms stereochemistry.
Pharmacological Applications
Anticancer Activity
Pyrroloisoquinolines exhibit cytotoxicity via topoisomerase inhibition and intercalation into DNA. In a study evaluating analogues, compounds with 4-alkoxyphenyl substitutions showed IC₅₀ values of 1.93–33.84 µM against HeLa and T47D cell lines . While direct data for this compound is limited, its structural similarity to active derivatives suggests comparable mechanisms.
Neuroimaging Probes
The methylthio group facilitates radiolabeling with ¹¹C or ¹⁸F for positron emission tomography (PET). For example, (+)-[¹¹C]McN 5652, a related radiotracer, binds selectively to SERT in vivo . The (6R,10bS) configuration may enhance target specificity, reducing off-site binding in clinical imaging.
Future Directions
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Mechanistic Studies: Elucidate interactions with topoisomerase II and serotonin transporters.
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Prodrug Development: Enhance bioavailability via phosphate or ester prodrugs.
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Multitarget Agents: Explore hybrid molecules combining pyrroloisoquinoline scaffolds with kinase inhibitors.
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